molecular formula C17H27NO B016358 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine CAS No. 154554-67-3

2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine

Cat. No.: B016358
CAS No.: 154554-67-3
M. Wt: 261.4 g/mol
InChI Key: WURBRXPDUPECQX-UHFFFAOYSA-N
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Description

An inhibitor for stable free radical polymerizations.

Scientific Research Applications

  • Synthesis of Star Macromolecules : It is used in the synthesis of three- and six-arm star macromolecules in polystyrene (Chessa, Scrivanti, Matteoli, & Castelvetro, 2001).

  • Initiator for Radical Polymerization : It acts as an initiator for nitroxide-mediated radical polymerization of styrene, forming polymers with chlorine on the chain end (Kobatake, Harwood, Quirk, & Priddy, 1998).

  • Catalyst in Alcohol Oxidation : This compound catalyzes the efficient oxidation of primary alcohols to aldehydes in a biphasic system (Einhorn, Einhorn, Ratajczak, & Pierre, 1996).

  • Styrene/Butyl Methacrylate Copolymers : It is utilized as an initiator in styrene/butyl methacrylate copolymers, providing good prediction for a wide conversion range for all comonomer feeds (Cuervo-Rodríguez, Fernández-Monreal, & Madruga, 2002).

  • Synthesis of 2,2,6,6-Tetramethyl-1-piperidinols : The developed method for synthesizing these compounds from stable nitroxides can be used in research applications (Rozantsev & Golubev, 1966).

  • Synergistic Stabilization in Polymer Degradation : A combination of derivatives of this compound is synergistic in quenching peroxyl radicals, showing high efficiency in certain reactions (Yang, Chen, Dickinson, & Chien, 1988).

  • Topical Antioxidant Application : A derivative, TINO, effectively inhibits UVA-mediated lipid and protein oxidation, suggesting its potential as a topical antioxidant (Damiani, Castagna, & Greci, 2002).

Properties

IUPAC Name

2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-14(15-10-7-6-8-11-15)19-18-16(2,3)12-9-13-17(18,4)5/h6-8,10-11,14H,9,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURBRXPDUPECQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)ON2C(CCCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400249
Record name 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154554-67-3
Record name 2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-Tetramethyl-1-(1-phenylethoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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